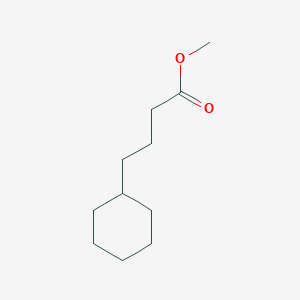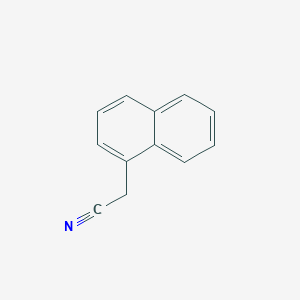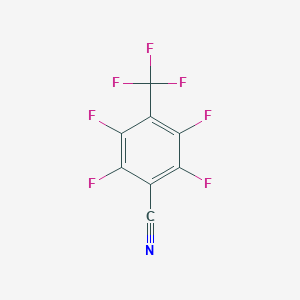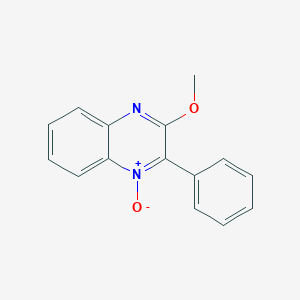![molecular formula C33H31N2NaO6S4 B090751 Hydrogen-1-(3-sulphonatopropyl)-2-[2-[[1-(3-sulphonatopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]naphtho[1,2-d]thiazolium,sodium salt CAS No. 16470-45-4](/img/structure/B90751.png)
Hydrogen-1-(3-sulphonatopropyl)-2-[2-[[1-(3-sulphonatopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]naphtho[1,2-d]thiazolium,sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen-1-(3-sulphonatopropyl)-2-[2-[[1-(3-sulphonatopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]naphtho[1,2-d]thiazolium,sodium salt, also known by its Chemical Abstracts Service number 16470-45-4, is a chemical compound with the molecular formula C33H31N2NaO6S4. This compound is listed in the European Inventory of Existing Commercial Chemical Substances, indicating its presence in the European market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen-1-(3-sulphonatopropyl)-2-[2-[[1-(3-sulphonatopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]naphtho[1,2-d]thiazolium,sodium salt involves multiple steps, including the reaction of specific organic and inorganic reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. typical synthetic methods involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen-1-(3-sulphonatopropyl)-2-[2-[[1-(3-sulphonatopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]naphtho[1,2-d]thiazolium,sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acids or bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols. Substitution reactions can result in a variety of products, including halogenated, alkylated, or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrogen-1-(3-sulphonatopropyl)-2-[2-[[1-(3-sulphonatopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]naphtho[1,2-d]thiazolium,sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Hydrogen-1-(3-sulphonatopropyl)-2-[2-[[1-(3-sulphonatopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]naphtho[1,2-d]thiazolium,sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Hydrogen-1-(3-sulphonatopropyl)-2-[2-[[1-(3-sulphonatopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]naphtho[1,2-d]thiazolium,sodium salt can be compared with other similar compounds, such as:
Einecs 203-770-8 (amyl nitrite): Used as a vasodilator and in organic synthesis.
Einecs 234-985-5 (bismuth tetroxide): Employed in the production of pigments and as a catalyst.
Einecs 239-934-0 (mercurous oxide): Utilized in the manufacture of batteries and as a reagent in chemical reactions.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
16470-45-4 |
|---|---|
Molekularformel |
C33H31N2NaO6S4 |
Molekulargewicht |
702.9 g/mol |
IUPAC-Name |
sodium;3-[(2Z)-2-[(2E)-2-[[1-(3-sulfonatopropyl)benzo[e][1,3]benzothiazol-1-ium-2-yl]methylidene]butylidene]benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C33H32N2O6S4.Na/c1-2-23(21-30-34(17-7-19-44(36,37)38)32-26-11-5-3-9-24(26)13-15-28(32)42-30)22-31-35(18-8-20-45(39,40)41)33-27-12-6-4-10-25(27)14-16-29(33)43-31;/h3-6,9-16,21-22H,2,7-8,17-20H2,1H3,(H-,36,37,38,39,40,41);/q;+1/p-1 |
InChI-Schlüssel |
OSCPLDUCTDFYNQ-UHFFFAOYSA-M |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
16470-45-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)



![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)






![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)
